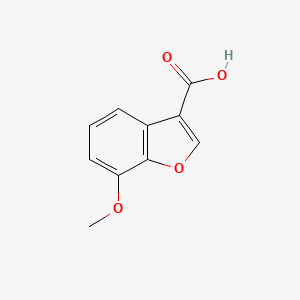

7-Methoxy-1-benzofuran-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIXZQALKDMTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344287-58-7 | |

| Record name | 7-methoxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxy 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Classical Approaches for Benzofuran-3-carboxylic Acid Core Formation

Traditional methods for synthesizing the benzofuran-3-carboxylic acid scaffold have laid the groundwork for more advanced synthetic routes. These classical approaches primarily involve the formation of the benzofuran (B130515) ring system followed by the introduction of the carboxylic acid group.

Cyclization Reactions Facilitating the Benzofuran Ring System

The construction of the benzofuran ring is a critical step in the synthesis of these compounds. A variety of classical cyclization reactions have been developed to achieve this. One of the earliest methods is the Perkin synthesis, which originally produced benzofuran from coumarin (B35378). jocpr.com Other notable methods include intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which has proven to be a viable route to substituted benzofurans. nih.gov This strategy can be adapted from phenols to create the desired benzofuran structure. nih.gov

Acid-catalyzed cyclizations are a common strategy, involving the dehydration of compounds containing a carbonyl group. rsc.org For instance, α-aryloxy ketones can undergo cyclodehydration to form benzofurans. nih.gov Another approach involves the intramolecular condensation of phenacyl phenyl ether using polyphosphoric acid (PPA) in xylene. jocpr.com

The following table summarizes key classical cyclization reactions for benzofuran ring formation:

| Reaction Type | Starting Materials | Reagents/Conditions | Product |

| Perkin Synthesis | Coumarin | - | Benzofuran |

| Intramolecular Cyclization | Unsaturated acyloxy sulfones | LHMDS, THF; p-TsOH, benzene (B151609) | Fused ring furans/Benzofurans |

| Acid-Catalyzed Cyclization | α-Aryloxycarbonyls | Acid catalyst | Benzofurans |

| Intramolecular Condensation | Phenacyl phenyl ether | PPA, xylene | 2-Arylbenzofurans |

Strategic Introduction of the Carboxylic Acid Moiety

Once the benzofuran core is established, the next step in classical syntheses is the introduction of the carboxylic acid group at the 3-position. This can be achieved through several strategic transformations. One common method involves the hydrolysis of a pre-existing nitrile group at the 3-position. The nitrile can be introduced through various synthetic routes and then converted to the carboxylic acid under acidic or basic conditions.

Another strategy is the oxidation of a 3-substituted benzofuran. For example, a 3-methyl or 3-formyl group can be oxidized to a carboxylic acid using appropriate oxidizing agents. The choice of oxidant is crucial to avoid unwanted reactions on the benzofuran ring itself.

A one-pot reaction has been described for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.org This method involves an in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization, offering a straightforward route to benzofuran carboxylic acids. beilstein-journals.org

Modern and Catalytic Strategies in 7-Methoxy-1-benzofuran-3-carboxylic Acid Synthesis

Contemporary synthetic chemistry has seen a shift towards more efficient and selective methods, with transition metal catalysis playing a pivotal role. These modern strategies offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. acs.orgscribd.com

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Methods

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the benzofuran ring. acs.orgnih.gov Palladium-catalyzed reactions are especially prevalent. elsevier.esresearchgate.net A common approach is the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield the benzofuran derivative. acs.orgnih.gov Copper(I) iodide is often used as a co-catalyst in these reactions. acs.orgjocpr.com

The intramolecular Heck reaction is another powerful palladium-catalyzed method for benzofuran synthesis. nih.gov This reaction involves the cyclization of an o-alkenylphenol, often facilitated by a palladium catalyst. nih.govscribd.com Furthermore, palladium on carbon (Pd/C) has been employed as a recyclable catalyst for the conversion of substituted allyl-phenols into benzofurans. nih.gov

Copper-catalyzed methods have also gained prominence. For example, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide can produce benzofuran derivatives. acs.orgnih.gov

The table below highlights some key transition metal-catalyzed reactions for benzofuran synthesis:

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Mild conditions, good yields. acs.orgnih.gov |

| Pd(OAc)₂ | Heck-type Cyclization | o-Alkenylphenols | Forms C-C bond for cyclization. nih.gov |

| Pd/C | Wacker-type Cyclization | o-Allylphenols | Recyclable catalyst. nih.gov |

| CuI | One-pot Reaction | o-Hydroxy Aldehydes, Amines, Alkynes | Environmentally benign approach. acs.orgnih.gov |

Green Chemistry Perspectives and Sustainable Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic methods for benzofurans. nih.gov This includes the use of environmentally benign solvents, minimizing energy consumption, and employing recyclable catalysts. elsevier.es

One notable green approach involves a palladium-catalyzed synthesis that utilizes benign solvents like 2-propanol or acetone (B3395972), diluted with water. elsevier.es These reactions can be performed at room temperature without stirring, thus reducing energy input. elsevier.es The use of renewable feedstocks, such as vanillin-derived 5-iodovanillin, also aligns with green chemistry principles. elsevier.esresearchgate.net

Microwave-assisted synthesis has emerged as a sustainable technique, offering rapid reaction times and often improved yields. lbp.world The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, provides an eco-friendly alternative to traditional organic solvents in copper-catalyzed benzofuran synthesis. acs.orgnih.gov

Derivatization and Systematic Structural Modification of this compound

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide array of analogues with potentially enhanced biological activities. Common derivatization reactions include esterification and amidation.

Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This allows for the introduction of various alkyl or aryl groups, which can modulate the compound's physicochemical properties. For instance, methyl esters of benzofuran-3-carboxylic acid derivatives have been synthesized and studied. mdpi.com

Amidation, the formation of an amide bond, is another key derivatization strategy. The carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents like HATU/DIPEA. chemrxiv.org This approach has been used to synthesize benzofuran-2-carboxamide (B1298429) derivatives, demonstrating the modularity of this synthetic route. nih.govchemrxiv.org

Furthermore, the benzofuran ring itself can be functionalized. For example, palladium-catalyzed C-H arylation can be used to introduce aryl or heteroaryl substituents at the C3 position of a benzofuran-2-carboxamide, showcasing a powerful method for structural diversification. chemrxiv.org

Esterification, Amidation, and Related Carboxylic Acid Transformations

The carboxylic acid functional group at the 3-position of the benzofuran ring is a prime site for modification. Standard organic transformations such as esterification and amidation are commonly employed to create derivatives with altered polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For instance, related benzofuran-3-carboxylic acids have been successfully converted to their corresponding methyl esters. In one procedure involving a similar scaffold, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid was methylated using dimethyl sulphate ( (CH₃O)₂SO₂ ) and potassium carbonate (K₂CO₃) in acetone to yield the methyl ester. mdpi.com This method highlights a standard procedure for esterifying the carboxylic acid group on the benzofuran core.

Amidation: The formation of amides from carboxylic acids introduces a nitrogen-containing functional group, which can significantly influence the molecule's chemical and biological properties. Direct amidation can be achieved by activating the carboxylic acid, followed by reaction with an amine. researchgate.netmdpi.com For example, the synthesis of 5-amino-7-methoxy-2-benzofuranocarboxylic acid N-methyl amide was accomplished through the aminolysis of the corresponding ethyl ester with methylamine (B109427) in the presence of ammonium (B1175870) chloride. researchgate.net Another related transformation is the synthesis of acid hydrazides, which can be formed from the corresponding carboxylic acid and serve as intermediates for further derivatization, such as the formation of Schiff bases. researchgate.net

| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification (Methylation) | 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃, Acetone, Reflux | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 87% | mdpi.com |

| Amidation (from ester) | Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate | Methyl amine, NH₄Cl, Methanol, Room Temp., 48h | 5-Amino-7-methoxy-2-benzofuranocarboxylic acid N-methyl amide | 98% | researchgate.net |

| Hydrazide Formation | Carboxylic acid | Ethanol, H₂SO₄ (to form ester), then Hydrazine hydrate, Reflux | Acid hydrazide | Not specified | researchgate.net |

Halogenation and Other Aromatic Electrophilic Substitutions

The benzofuran ring system is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the benzene portion of the molecule. wikipedia.org Halogenation is a particularly common and important modification, as the introduction of halogen atoms can dramatically alter a molecule's properties. nih.gov

Halogenation of the Aromatic Ring: The positions on the benzene ring of the benzofuran scaffold can be halogenated under appropriate conditions. Studies on the related compound, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown that bromination and chlorination lead to substitution at the C4 position of the benzofuran ring. mdpi.com This indicates that the C4 position is activated towards electrophilic attack. The presence of the hydroxyl group at the C5 position likely directs the incoming electrophile to the ortho position (C4). nih.gov

Halogenation of Side Chains: In addition to substitution on the aromatic ring, existing side chains can also be halogenated. For example, when methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was treated with excess bromine, halogenation occurred on both the aromatic ring (C4) and the acetyl group, yielding methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. mdpi.com Similarly, bromination of a methyl group at position 3 of the benzofuran ring has also been reported. nih.gov These reactions demonstrate that multiple sites on the benzofuran derivative can be functionalized through halogenation.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 77% | mdpi.com |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | SO₂Cl₂ in CHCl₃ | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 36% | mdpi.com |

| Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ in CHCl₃ | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 78% | mdpi.com |

Elaboration of Side Chains and Heterocyclic Annulations

Beyond direct modifications of the carboxylic acid and aromatic ring, synthetic strategies often involve the construction of the benzofuran ring itself with desired substituents or the further elaboration of existing side chains.

Heterocyclic Annulation: The formation of the benzofuran ring is a key synthetic challenge. One powerful method is the palladium-catalyzed heteroannulation, which involves the coupling of an o-iodophenol with an acetylenic compound, followed by intramolecular cyclization to form the furan (B31954) ring. researchgate.netnih.gov This approach allows for the direct installation of a substituent at the 2-position of the benzofuran. Another strategy involves an intramolecular Wittig reaction. This approach can be used to synthesize 2-alkyl/aryl-7-methoxybenzofuran-5-carboxaldehydes from vanillin, where the furan ring is formed in the key cyclization step. researchgate.net A Claisen rearrangement mediated by cesium fluoride (B91410) has also been used for the construction of a 2-methylbenzofuran (B1664563) ring starting from vanillin. jocpr.com

Side-Chain Elaboration: Existing substituents on the benzofuran scaffold can be chemically modified to create new derivatives. For example, the bromination of methyl or acetyl groups, as mentioned previously, adds functionality that can be used for further reactions. mdpi.comnih.gov Aldehyde groups on the benzofuran ring, such as in 7-methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde, can be condensed with hydrazides to form Schiff bases, extending the side chain and introducing new chemical motifs. researchgate.net Furthermore, ketone functionalities can be reduced to alcohols, providing another point for derivatization. nih.govresearchgate.net

| Methodology | Starting Material(s) | Key Reagents/Reaction | Product Type | Reference |

|---|---|---|---|---|

| Heterocyclic Annulation | o-Iodophenol and an alkyne | Palladium-copper catalysis (Sonogashira coupling) followed by cyclization | 2-Substituted benzofuran | researchgate.netnih.gov |

| Heterocyclic Annulation | Vanillin derivative | Intramolecular Wittig reaction | 2-Aryl/alkyl-7-methoxybenzofuran-5-carboxaldehyde | researchgate.net |

| Side-Chain Elaboration | Benzofuran-5-carboxaldehyde | Condensation with acid hydrazides | Schiff base derivatives | researchgate.net |

| Side-Chain Elaboration | Benzofuran with a methyl side chain | Bromination (e.g., with NBS) | Bromomethyl-benzofuran derivative | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1 Benzofuran 3 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 7-Methoxy-1-benzofuran-3-carboxylic acid, providing unambiguous evidence of its atomic arrangement and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Chemical Shift and Multiplicity

While a complete, experimentally verified spectrum for this compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established spectroscopic principles and data from analogous benzofuran (B130515) structures.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to strong deshielding and hydrogen bonding. The proton at the C-2 position of the furan (B31954) ring should present as a sharp singlet, likely in the 8.0-8.5 ppm region, as it has no adjacent protons for coupling. The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) would form a coupled system. H-4 and H-6 are expected to appear as doublets, while H-5 would be a triplet (or more accurately, a doublet of doublets). The methoxy (B1213986) group protons (-OCH₃) will be readily identifiable as a sharp singlet around 3.9-4.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to show ten distinct signals, one for each carbon atom. The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically appearing in the 165-175 ppm range. The quaternary carbons of the benzofuran ring system (C-3, C-3a, C-7, and C-7a) will also have characteristic shifts. The methoxy carbon (-OCH₃) is expected to resonate in the 55-60 ppm region. The remaining six carbons of the benzofuran skeleton will appear in the aromatic region (approximately 100-160 ppm).

Interactive Table: Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

| COOH | > 12.0 | broad singlet | - |

| H-2 | 8.0 - 8.5 | singlet | - |

| H-4 | 7.5 - 7.8 | doublet | ~8.0 |

| H-5 | 7.0 - 7.3 | triplet | ~8.0 |

| H-6 | 6.8 - 7.0 | doublet | ~8.0 |

| OCH₃ | 3.9 - 4.0 | singlet | - |

Interactive Table: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) |

| C=O | 165 - 175 |

| C-7a | 155 - 160 |

| C-2 | 145 - 150 |

| C-7 | 140 - 145 |

| C-5 | 125 - 130 |

| C-3a | 120 - 125 |

| C-3 | 115 - 120 |

| C-4 | 110 - 115 |

| C-6 | 105 - 110 |

| OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show cross-peaks connecting the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. This would definitively establish their sequence on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show a cross-peak between the methoxy protons and the methoxy carbon, the H-2 signal and the C-2 carbon, and so on for all protonated carbons, confirming their direct linkages.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak from the methoxy protons (-OCH₃) to the C-7 carbon, confirming the location of the methoxy group.

Correlations from the H-2 proton to the carboxylic carbon (C=O), C-3, and C-3a, unequivocally placing the carboxylic acid at the 3-position.

Correlations from the aromatic protons (H-4, H-5, H-6) to their neighboring carbons, confirming the structure of the benzene portion of the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methoxy group protons and the H-6 proton, providing further evidence for the substituent's position at C-7.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization and Functional Group Confirmation

Infrared (IR) spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum of this compound is dominated by features of the carboxylic acid and the substituted aromatic system. An experimental IR spectrum of the closely related 7-methoxy-benzofuran-2-carboxylic acid showed a broad band from 3400-2525 cm⁻¹ and a sharp band at 1690 cm⁻¹, which are characteristic of the carboxylic acid OH and C=O groups, respectively. jetir.org

The most prominent absorption is an exceptionally broad band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.commsu.edu Superimposed on this broad feature are the sharper C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the methoxy group (below 3000 cm⁻¹). researchgate.net

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the region of 1710-1680 cm⁻¹. spectroscopyonline.com The exact position is influenced by conjugation with the benzofuran ring system. The spectrum would also feature several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic and furan rings. Additionally, distinct C-O stretching bands are anticipated: one for the aryl-ether linkage of the methoxy group and another for the C-O single bond of the carboxylic acid, typically found between 1320 cm⁻¹ and 1210 cm⁻¹. spectroscopyonline.com

Interactive Table: Characteristic IR Absorptions

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | -OCH₃ | 2980 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic/Furan Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Aryl Ether & Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 960 - 900 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, allowing for the unambiguous determination of its molecular formula, C₁₀H₈O₄. The calculated monoisotopic mass is 192.04225 Da. HRMS analysis can detect the molecular ion as various adducts, with predicted mass-to-charge ratios (m/z) for common species.

Interactive Table: Predicted HRMS Adducts

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₉O₄]⁺ | 193.04953 |

| [M+Na]⁺ | [C₁₀H₈O₄Na]⁺ | 215.03147 |

| [M-H]⁻ | [C₁₀H₇O₄]⁻ | 191.03497 |

Analysis of the fragmentation pathways under tandem mass spectrometry (MS/MS) conditions offers further structural confirmation. For protonated benzofuran derivatives, fragmentation often involves characteristic losses. nih.govresearchgate.net The molecular ion of this compound would likely undergo initial fragmentation through several key pathways:

Loss of a carboxyl radical (•COOH): A cleavage resulting in an [M-45]⁺ ion.

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group to yield an [M-15]⁺ ion is a common pathway for methoxylated aromatic compounds. researchgate.net

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is a characteristic process for furan-containing structures. nih.gov In negative ion mode, a primary fragmentation would be the loss of carbon dioxide (CO₂) from the deprotonated molecular ion [M-H]⁻, a highly characteristic fragmentation for carboxylic acids.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been reported in the primary literature, its solid-state architecture can be reliably predicted based on the well-established behavior of aromatic carboxylic acids and benzofuran derivatives. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The dominant intermolecular force governing the crystal packing of carboxylic acids is hydrogen bonding. It is almost universally observed that aromatic carboxylic acids form centrosymmetric cyclic dimers in the solid state. nih.govresearcher.lifewikipedia.org This motif involves two molecules associating through a pair of strong O-H···O hydrogen bonds between their respective carboxylic acid groups, forming a stable eight-membered ring described by the R²₂(8) graph set notation. researchgate.net

Conformational Preferences in the Crystalline Environment

A comprehensive analysis of the conformational preferences of this compound in its crystalline state cannot be provided at this time. Extensive searches for experimental crystallographic data, such as a Crystallographic Information File (CIF), for this specific compound have not yielded any publicly available crystal structures.

The determination of conformational preferences in a crystalline environment relies on precise data obtained from techniques like single-crystal X-ray diffraction. This experimental data provides the exact atomic coordinates within the crystal lattice, from which crucial information such as bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) can be derived. Without this foundational data, a scientifically accurate and detailed discussion of the compound's solid-state conformation, including the generation of specific data tables, is not possible.

While computational studies and crystal structures of related benzofuran derivatives exist, extrapolating this information to definitively describe the crystalline conformation of this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise interplay of the methoxy and carboxylic acid functional groups in the crystal packing is unique to the specific compound and can only be determined through experimental structure elucidation.

Therefore, this subsection remains pending until the crystal structure of this compound is determined and made publicly available.

Theoretical and Computational Investigations of 7 Methoxy 1 Benzofuran 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 7-Methoxy-1-benzofuran-3-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to model its properties.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, identifying them as likely sites for electrophilic attack. Conversely, positive potential would likely be found around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic interaction.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to further describe the reactivity of a molecule. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Calculating these values for this compound would provide a quantitative assessment of its stability and reactivity profile.

Computational Prediction and Validation of Spectroscopic Properties (e.g., Simulated IR and NMR Spectra)

DFT calculations can be used to predict the vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra of a molecule. The simulated IR spectrum is generated by calculating the vibrational frequencies of the molecule's bonds, which can then be compared to experimentally obtained spectra to confirm the structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structural elucidation. For this compound, theoretical spectra would be calculated and compared against experimental data to validate the accuracy of the computational model.

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from a laser. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). Molecules with significant charge transfer, often found in conjugated systems with electron-donating and electron-withdrawing groups, may exhibit strong NLO responses. An evaluation of this compound would determine its potential for use in NLO materials.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Despite the utility of this technique in characterizing the therapeutic potential of novel compounds, a review of the current scientific literature indicates that specific molecular docking studies for this compound have not been extensively reported. While computational and docking analyses have been performed on structurally related benzofuran (B130515) derivatives to explore their interactions with various biological targets, detailed research findings, including specific target proteins, binding affinities (docking scores), and key amino acid interactions for this compound, are not publicly available at this time.

Consequently, a data table summarizing ligand-target protein interactions for this specific compound cannot be provided. Further computational research is required to elucidate the potential biological targets and binding interactions of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Based on the 7 Methoxy 1 Benzofuran 3 Carboxylic Acid Scaffold

Elucidation of Structural Determinants for Modulating Biological Activities

The biological profile of derivatives based on the 7-methoxy-1-benzofuran-3-carboxylic acid scaffold is dictated by a combination of its core structural features and the nature of its peripheral substituents. The benzofuran (B130515) nucleus, a fusion of benzene (B151609) and furan (B31954) rings, provides a rigid, planar framework that facilitates interactions with biological targets. researchgate.netnih.gov

Key structural determinants include:

The Carboxylic Acid Group at C-3: This functional group is a critical determinant of the molecule's physicochemical properties, such as acidity and hydrogen bonding capacity. Modifications at this position, for instance, by converting it into esters or amides, can significantly alter the compound's solubility, cell permeability, and binding interactions with target proteins. researchgate.net

The Methoxy (B1213986) Group at C-7: The electron-donating methoxy group at the 7-position influences the electron density distribution of the entire ring system. This can impact the molecule's reactivity and its ability to participate in key interactions, such as pi-pi stacking or hydrogen bonding, with biological macromolecules. The position and nature of such alkoxy groups are known to be important for activities like enzyme inhibition.

The Benzofuran Core: The aromatic system itself is a crucial element. The benzene part of the scaffold allows for various substitutions, while the furan oxygen atom can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity. nih.gov

SAR studies have consistently shown that substitutions at different positions on the benzofuran ring can fine-tune the biological activity. nih.gov For example, introducing specific groups at the C-2, C-5, and C-6 positions has been shown to be essential for enhancing cytotoxic or antimicrobial effects in related benzofuran series. rsc.orgnih.gov Therefore, the interplay between the fixed 7-methoxy and 3-carboxylic acid groups and further modifications on the scaffold is central to modulating the desired biological response.

Positional Isomerism and Substituent Effects on Bioactivity Profiles

The placement of substituents on the benzofuran ring is a critical factor that governs the bioactivity of its derivatives. Both positional isomerism (altering the location of existing groups like the methoxy group) and the introduction of new substituents have profound effects on the pharmacological profile. nih.gov

Positional Isomerism: Shifting the methoxy group from the C-7 position to other locations, such as C-5 or C-6, would alter the molecule's electronic and steric properties, leading to different interactions with biological targets. While direct comparative studies on this compound isomers are limited, research on related benzofurans shows that such positional changes can dramatically increase or decrease potency. For instance, in some series, a methoxy group at the C-6 position has been found to be more beneficial for anticancer activity than at other positions. nih.gov

Substituent Effects: The introduction of various functional groups at available positions on the benzofuran scaffold is a primary strategy for optimizing activity.

Halogens: The addition of halogen atoms (F, Cl, Br) is a common and effective strategy. Halogens can increase lipophilicity, enhancing membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity with target enzymes or receptors. nih.gov Studies on related benzofuran-3-carboxylic acid derivatives have demonstrated that introducing chloro or bromo groups can induce or enhance antimicrobial and antifungal activity. mdpi.com Specifically, di-halogenated derivatives have shown notable activity against Gram-positive cocci. mdpi.com

Hydroxyl Groups: A phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often crucial for target binding. nih.gov Its presence can significantly enhance antioxidant properties by facilitating radical scavenging. SAR studies on other benzofurans reveal that hydroxyl groups at positions like C-6 are requisite for certain antibacterial activities. nih.gov

Alkyl and Aryl Groups: Introducing small alkyl groups can modulate lipophilicity, while larger aryl substituents can introduce additional binding interactions, such as pi-pi stacking, potentially leading to enhanced potency.

The following table summarizes the general effects of different substituents on the bioactivity of the benzofuran scaffold based on published research.

| Position | Substituent | General Effect on Bioactivity | Reference |

| C-2 | Heterocyclic Rings | Can enhance cytotoxic activity. | rsc.org |

| C-4 | Chloro (Cl) | Introduction of a halogen can lead to antimicrobial properties. | mdpi.com |

| C-5 | Halogens (Br, Cl) | Often increases cytotoxic and antimicrobial activity. | nih.govmdpi.com |

| C-6 | Hydroxyl (-OH) | Can be essential for antibacterial activity; enhances antioxidant properties. | nih.gov |

| C-6 | Bromoacetyl (-COCHBr2) | Derivatives with two halogens on the acetyl group showed activity against Gram-positive cocci. | mdpi.com |

Rational Design Principles for Novel this compound Derivatives

The rational design of new derivatives based on the this compound scaffold employs established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. The core structure is treated as a template that can be systematically decorated with various pharmacophoric features.

One primary strategy is molecular hybridization , where the benzofuran scaffold is combined with other known biologically active motifs. nih.gov For example, the carboxylic acid at C-3 can be used as a handle to link to other pharmacophores, such as piperazine (B1678402) or quinoline (B57606) moieties, which are known to exhibit anticancer properties. This approach aims to create hybrid molecules that can interact with multiple targets or possess synergistic activities.

Another key principle is scaffold decoration , which involves introducing substituents at specific positions to optimize interactions with a known biological target. Based on the SAR data, a medicinal chemist might:

Introduce electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, hydroxyl) to modulate the electronic properties of the ring system for improved target engagement. nih.govnih.gov

Modify the C-3 carboxylic acid to an ester or an amide to improve cell penetration or to introduce new hydrogen bonding interactions. researchgate.net

Incorporate groups that can form specific, high-affinity bonds with a target, such as halogen bonds or strong hydrogen bonds. nih.gov

Computational Approaches in SAR Analysis and Predictive Modeling

Computational chemistry provides powerful tools for accelerating the drug design process by analyzing SAR and predicting the activity of novel derivatives before their synthesis. For the this compound scaffold, these methods offer deep insights into the structural features governing bioactivity.

Density Functional Theory (DFT): DFT calculations are used to explore the fundamental electronic properties of the molecule. For the closely related isomer, 7-methoxy-benzofuran-2-carboxylic acid, DFT has been used to determine the optimized molecular geometry, harmonic wavenumbers, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jetir.org The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Such calculations can reveal which parts of the molecule are most likely to be involved in chemical reactions or biological interactions.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For benzofuran derivatives, docking studies can elucidate how different substituents influence binding affinity and specificity. nih.gov For example, a docking simulation could show how adding a halogen at the C-5 position allows for a favorable halogen bond with a specific amino acid residue in the target's active site, thus explaining an observed increase in activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of known this compound derivatives, a QSAR model could be built to predict the activity of new, unsynthesized compounds based on descriptors like lipophilicity (logP), electronic properties, and steric parameters.

These computational approaches are integral to modern drug design, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.

The table below summarizes key computational methods and their applications in the study of this scaffold.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and vibrational frequencies. | Understanding of chemical reactivity, molecular stability, and electronic properties (HOMO-LUMO gap). | jetir.org |

| Molecular Docking | Prediction of binding modes and affinities within the active site of a biological target. | Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) driving bioactivity. | nih.gov |

| QSAR | Development of predictive models linking structural features to biological activity. | Identification of key physicochemical properties that govern potency and prediction of activity for new derivatives. | researchgate.net |

Exploration of Biological Activities and Mechanistic Insights of 7 Methoxy 1 Benzofuran 3 Carboxylic Acid and Its Derivatives Excluding Clinical Applications

In Vitro Assessment of Anti-Proliferative and Cytotoxic Activities in Cellular Models

The benzofuran (B130515) scaffold, a key structural component in many biologically active compounds, has been the focus of extensive research to develop novel therapeutic agents. nih.govnih.gov Derivatives of 7-Methoxy-1-benzofuran-3-carboxylic acid, in particular, have been synthesized and evaluated for their potential as anti-proliferative and cytotoxic agents against various cancer cell lines. nih.govnih.gov These studies aim to understand the structural features that contribute to cytotoxicity and the underlying molecular mechanisms of action.

Research indicates that certain halogenated derivatives of benzofuran-3-carboxylic acid are capable of inducing programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com Studies on derivatives such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) have shown they induce late-stage apoptosis or necrosis in human lung carcinoma (A549) and liver cancer (HepG2) cells. mdpi.comresearchgate.net

The induction of apoptosis is often mediated by a family of cysteine proteases known as caspases. In cellular models, Compound 7 was observed to significantly increase the activity of caspase 3/7 in both HepG2 and A549 cells by 73% and 85%, respectively, suggesting a caspase-dependent pathway of apoptosis. mdpi.com While Compound 8 also prompted apoptosis, the associated caspase 3/7 activity was lower, which may indicate a different activation timeline or a caspase-independent mechanism in those specific cell lines. mdpi.com Further investigations into other bromo derivatives of benzofuran have also confirmed their ability to induce apoptosis in human leukemia cells, which is associated with an increase in the activity of executioner caspases 3/7. nih.govmdpi.com This suggests that the induction of apoptosis is a key mechanism behind the cytotoxic effects of these benzofuran derivatives. nih.gov

In addition to inducing cell death, certain derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can inhibit tumor growth.

For instance, studies on halogenated derivatives have revealed effects on specific phases of the cell cycle. mdpi.com Treatment of HepG2 liver cancer cells with methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate resulted in cell cycle arrest at the G2/M phase. mdpi.com In contrast, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate caused A549 lung cancer cells to arrest at both the S and G2/M phases. mdpi.com This ability to halt cell cycle progression represents another important aspect of the anti-proliferative activity of these compounds.

Identifying the specific intracellular molecules that benzofuran derivatives interact with is crucial for understanding their mechanism of action. Research has pointed to several potential targets. Tubulin, a protein essential for the formation of microtubules and the mitotic spindle during cell division, has been identified as a molecular target for some of the most active anticancer benzofuran derivatives. nih.govmdpi.com However, other studies on specific halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found they had only a minimal effect on tubulin polymerization, suggesting that not all cytotoxic benzofurans share this target. mdpi.com

Other research has focused on designing benzofuran derivatives to inhibit specific enzymes involved in cancer cell proliferation and survival. A series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) were developed as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme that is overexpressed in certain pancreatic and colon cancers. actuatetherapeutics.com This highlights the versatility of the benzofuran scaffold in designing targeted enzyme inhibitors.

In Vitro Antimicrobial and Antifungal Activity Investigations

Beyond their anti-cancer potential, derivatives of this compound have been explored for their ability to combat microbial and fungal pathogens. The emergence of drug-resistant strains has created an urgent need for new antimicrobial agents, and benzofuran derivatives have shown promise in this area. nih.gov

Numerous studies have demonstrated that derivatives of this compound exhibit activity against a range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the benzofuran ring system appear to significantly influence the potency and spectrum of this activity.

For example, certain 7-methoxy benzofuran pyrazoline derivatives showed good activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). researchgate.net Similarly, derivatives of 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones were active against Staphylococcus aureus (Gram-positive) and E. coli. researchgate.net Halogenation of the benzofuran structure has also been shown to be a key factor, with derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid being active against a variety of Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.com Furthermore, specific O-alkylamino benzofurancarboxylates, such as Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride, have been identified as particularly potent against Gram-positive bacteria. nih.gov

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 7-Methoxy benzofuran pyrazoline derivatives | Bacillus subtilis | Escherichia coli | researchgate.net |

| 2-(7-Methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones | Staphylococcus aureus | Escherichia coli | researchgate.net |

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acids | S. aureus, S. epidermidis, B. subtilis, B. cereus, M. luteus | Inactive | mdpi.com |

| O-Alkylamino benzofurancarboxylates | Potent activity (e.g., S. aureus, B. subtilis) | Less active than against Gram-positive | nih.gov |

| (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates | Staphylococcus aureus | Some cultures of Gram-negative bacteria | researchgate.net |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone bromo derivative (Compound 7) | Moderate activity (MIC 16-64 µg/mL) | Not specified | nih.govmdpi.com |

The benzofuran scaffold is also a promising basis for the development of new antifungal agents. nih.gov Research has demonstrated the efficacy of various derivatives against clinically relevant fungal pathogens.

Halogenated derivatives have again shown significant activity. Specifically, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to be active against the yeast pathogens Candida albicans and Candida parapsilosis. mdpi.comnih.gov Another study focusing on derivatives of 2- and 3-benzofurancarboxylic acids identified methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate as having significant antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Furthermore, Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride showed notable efficacy against both Candida species and Aspergillus brasiliensis. nih.gov

| Derivative | Fungal Pathogen(s) | Reference |

|---|---|---|

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | mdpi.comnih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | mdpi.comnih.gov |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | nih.gov |

| Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride | Candida spp., Aspergillus brasiliensis | nih.gov |

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

The benzofuran scaffold, a core component of this compound, is prevalent in numerous natural and synthetic compounds demonstrating significant biological activities, including antioxidant effects. nih.govnih.gov The antioxidant potential of this specific compound and its derivatives is an area of active investigation, with research indicating that the 7-methoxybenzofuran (B1297906) core is a promising structural motif for developing agents that can counteract oxidative stress.

While direct studies on the antioxidant capacity of this compound are limited, extensive research on its derivatives highlights the scaffold's inherent ability to mitigate oxidative processes. A notable study involved the synthesis of pyrazoline derivatives from 2-acetyl-7-methoxy benzofuran. researchgate.net Several of these derivatives exhibited excellent antioxidant activity when compared to the standard drug, ascorbic acid. researchgate.net Specifically, compounds designated as 4g, 4h, 4k, 4m, 5g, 5h, 5k, and 5m were identified as having superior or comparable activity to the reference standard. researchgate.net

Similarly, other related structures, such as 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, have been evaluated for their antioxidant properties. nih.govresearchgate.net One derivative, in particular, demonstrated an appreciable ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govresearchgate.net These findings collectively suggest that the 7-methoxybenzofuran nucleus serves as a key pharmacophore for antioxidant activity. nih.govnih.govresearchgate.net

Reactive Oxygen Species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous degenerative diseases. nih.gov Antioxidants can modulate ROS homeostasis by neutralizing these reactive species. Some benzofuran-2-one derivatives have been shown to reduce intracellular ROS levels in neuronal cells under oxidative stress, partly by boosting the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense mechanism. mdpi.com While many benzofuran derivatives act to reduce ROS, it is noteworthy that in the context of cancer therapy, some derivatives are designed to increase ROS levels within cancer cells, thereby inducing cell death. nih.gov This dual role underscores the complexity of ROS modulation by this class of compounds.

Table 1: Antioxidant Activity of 7-Methoxy-Benzofuran Pyrazoline Derivatives This table summarizes the antioxidant activity of selected pyrazoline derivatives derived from a 7-methoxy benzofuran scaffold, as reported in a study comparing them against the standard antioxidant, ascorbic acid.

Other Investigated Pharmacological Properties with a Focus on Molecular Mechanisms

The this compound scaffold is a versatile platform that has been leveraged to develop derivatives with a wide spectrum of pharmacological activities beyond antioxidant effects. nih.govnih.gov These activities include anti-inflammatory, antibacterial, and anticancer properties, often stemming from specific molecular interactions.

Anti-inflammatory Activity: Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Derivatives of 7-methoxy benzofuran have shown significant anti-inflammatory potential. In a study utilizing a carrageenan-induced paw edema model in rats, several pyrazoline derivatives demonstrated potent activity. researchgate.net Compounds 4g and 5m, for instance, produced 83.89% and 80.49% inhibition of edema, respectively, which was comparable to the 91.93% inhibition shown by the standard anti-inflammatory drug, ibuprofen. researchgate.net The molecular mechanisms for some benzofuran derivatives have been linked to the inhibition of the NF-κB and MAPK signaling pathways. cnr.itmdpi.com These pathways are crucial regulators of inflammatory responses, and their inhibition leads to a downstream reduction in pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6. cnr.itmdpi.com

Table 2: Anti-inflammatory Activity of 7-Methoxy-Benzofuran Pyrazoline Derivatives This table presents the percentage of edema inhibition for selected pyrazoline derivatives in an animal model of inflammation, compared to the standard drug ibuprofen.

Antibacterial Activity: With the rise of antibiotic resistance, there is a continuous need for new antibacterial agents. The benzofuran core has been identified as a promising scaffold for this purpose. rsc.org Pyrazoline derivatives of 7-methoxy benzofuran were screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). researchgate.net Compounds featuring specific substitutions on an attached phenyl ring (such as p-chloro and p-fluoro) showed good activity against E. coli and B. subtilis, with efficacy comparable to the standard drug ciprofloxacin. researchgate.net The molecular mechanism for some benzofuran derivatives has been proposed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for bacterial DNA replication. nih.gov

Anticancer Activity: The benzofuran structure is a key component in many compounds investigated for their anticancer potential. nih.govnih.gov Research on various derivatives has revealed significant cytotoxic activity against a range of human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa). researchgate.net The molecular mechanisms underlying these effects are diverse. Some benzofuran derivatives have been identified as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov Another identified mechanism is the induction of apoptosis (programmed cell death) in cancer cells, which can be observed through the activation of key executioner enzymes like caspases. researchgate.net

This compound as a Potential Scaffold for Lead Compound Identification in Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a foundation for designing new compounds. The this compound structure represents a highly valuable scaffold for the identification of new lead compounds due to its inherent biological relevance and chemical tractability. nih.govrsc.org

The benzofuran moiety is often described as a "privileged scaffold" because it is a recurring structural motif in a multitude of natural products and synthetic drugs with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov This prevalence suggests that the benzofuran core has favorable properties for binding to a variety of biological targets.

The utility of the this compound scaffold is demonstrated by the successful synthesis of diverse libraries of derivatives with enhanced or novel biological activities. researchgate.net For example, modifications starting from a 7-methoxy benzofuran core have yielded compounds with:

Excellent antioxidant activity , often comparable to standard antioxidants like ascorbic acid. researchgate.net

Potent anti-inflammatory effects , with efficacy approaching that of established drugs such as ibuprofen. researchgate.net

Significant antibacterial activity against both Gram-positive and Gram-negative pathogens. researchgate.netrsc.org

Promising anticancer properties , with derivatives showing cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and tubulin inhibition. nih.govresearchgate.net

The ability to readily modify the core structure—for instance, by creating pyrazolines, carboxamides, or other heterocyclic hybrids—allows medicinal chemists to systematically explore the structure-activity relationships (SAR). researchgate.netnih.gov This process is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The consistent discovery of potent bioactivity in derivatives originating from this scaffold confirms its status as a robust and promising starting point for the development of novel therapeutic agents. nih.govnih.gov

Future Research Directions and Translational Perspectives for 7 Methoxy 1 Benzofuran 3 Carboxylic Acid Chemistry

Advancements in Synthetic Methodologies for Scalability and Efficiency

The translation of any promising chemical entity from laboratory-scale research to preclinical and clinical development hinges on the availability of robust, scalable, and efficient synthetic routes. For 7-Methoxy-1-benzofuran-3-carboxylic acid and its derivatives, future research will likely focus on optimizing existing methods and developing novel strategies to meet these demands.

Another area of advancement is the use of microwave-assisted organic synthesis (MAOS). The Perkin rearrangement, a classic method for converting 3-halocoumarins to benzofuran-2-carboxylic acids, has been shown to be significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes while achieving high yields. nih.gov Applying this high-efficiency technique to a suitably substituted 3-halocoumarin precursor could provide a rapid and scalable route to the target molecule.

Furthermore, the development of novel catalytic systems continues to revolutionize heterocyclic synthesis. nih.gov Palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes is a widely used approach for constructing 2-substituted benzofurans. beilstein-journals.org Future work may focus on developing more sustainable and cost-effective catalysts (e.g., using earth-abundant metals) and adapting these methods for the efficient construction of the 3-carboxylic acid substituted benzofuran (B130515) ring system.

| Methodology | Key Features | Potential Advantages for Scalability |

|---|---|---|

| One-Pot Procedures | Combines multiple steps into a single operation. beilstein-journals.org | Reduces waste, saves time, and lowers operational costs. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to dramatically shorten reaction times. nih.gov | High throughput, improved yields, and energy efficiency. |

| Transition Metal Catalysis | Enables efficient formation of C-C and C-O bonds for ring construction. nih.gov | High selectivity, functional group tolerance, and potential for asymmetric synthesis. |

Integration of Advanced Computational Techniques for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of new therapeutic agents. For a versatile scaffold like this compound, these techniques offer a powerful approach to explore its chemical space and prioritize the synthesis of derivatives with enhanced biological activity and drug-like properties.

Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule to a specific protein target. This approach has been applied to benzofuran derivatives to identify potential biological targets. For example, docking studies on a related 7-methoxy-benzofuran derivative revealed potential interactions with cancer-related targets like Aurora B kinase and myosin. Such in silico screening can efficiently generate hypotheses about the mechanism of action of new compounds, guiding experimental validation.

Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of computational analysis. 3D-QSAR models have been developed for benzofuran derivatives to correlate their structural features with their biological activity, such as the inhibition of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology. These models can predict the activity of novel, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates.

Beyond optimizing existing scaffolds, computational methods are increasingly used for the de novo design of entirely new molecules. Based on the three-dimensional structure of a biological target, algorithms can design novel chemical entities that are predicted to bind with high affinity and selectivity. The this compound structure can serve as a foundational fragment in such design processes, where computational tools add functional groups to the core to maximize interactions with a target protein. This approach was successfully used to design novel benzoxazinone derivatives targeting dihydroxyacid dehydratase, a key enzyme in plants. nih.gov

Exploration of Novel Biological Targets and Signaling Pathways

The benzofuran scaffold is associated with a broad spectrum of pharmacological activities. nih.gov A key future direction for this compound is the systematic exploration and validation of its molecular targets and the signaling pathways it modulates. While many benzofuran derivatives have shown promise as anticancer and antimicrobial agents, the specific proteins they interact with are often not fully elucidated. nih.govnih.gov

One promising area is in the development of novel anti-infective agents. For example, derivatives of a benzofuran salicylic acid scaffold have been identified as highly potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor that allows the bacterium to survive within host cells. nih.gov This suggests that derivatives of this compound could be investigated as potential inhibitors of this or other essential microbial enzymes.

In oncology, benzofuran derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net Future research should aim to move beyond phenotypic screening (i.e., observing cell death) to target-based discovery. Identifying the specific kinases, transcription factors, or metabolic enzymes that are inhibited by these compounds will be crucial for their development as precision medicines. The structural similarity of some benzofurans to natural ligands for serotonin receptors also suggests a potential role in neuroscience, an area that remains largely unexplored for this specific scaffold.

Development of Chemical Probes for Investigating Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. The this compound scaffold is well-suited for the development of such tools due to its rigid structure and amenable functional groups.

A compelling example of this potential comes from the closely related 7-methoxycoumarin-3-carboxylic acid. An ester derivative of this compound has been developed as a fluorescent, cell-cleavable protecting group for phosphonates. nih.gov This "prodrug" approach allows a charged molecule to enter cells, after which cellular enzymes cleave the ester, releasing the active compound and the fluorescent coumarin (B35378) reporter. The fluorescence allows for direct visualization and quantification of cellular uptake and processing. nih.gov This strategy demonstrates that the 7-methoxy-substituted aromatic core is an excellent fluorophore for biological imaging applications.

Derivatives of this compound could be similarly developed into:

Fluorescent Probes: By linking the scaffold to a ligand for a specific protein, researchers could visualize the protein's localization and dynamics within a cell.

Affinity-Based Probes: Immobilizing a derivative onto a solid support (e.g., beads) could be used to "pull down" its binding partners from cell lysates, enabling the identification of novel biological targets.

Photoaffinity Probes: Incorporating a photoreactive group would allow the compound to be permanently cross-linked to its target protein upon exposure to UV light, facilitating target identification and binding site mapping.

Contribution to Preclinical Drug Discovery Pipelines and Chemical Biology Research

The unique structural features and broad biological activity of the benzofuran core position it as a valuable scaffold for preclinical drug discovery. researchgate.net this compound serves as a versatile starting point for medicinal chemistry campaigns aimed at developing new therapeutic agents. Its carboxylic acid group provides a convenient handle for creating libraries of amide or ester derivatives, allowing for systematic exploration of structure-activity relationships (SAR). researchgate.net

The documented success of benzofuran derivatives in targeting a range of diseases underscores their potential contribution to drug discovery pipelines. nih.gov For example, their demonstrated activity against drug-resistant bacterial strains and various cancer cell lines makes them attractive candidates for tackling major public health challenges. nih.govnih.gov As research uncovers the specific molecular targets of these compounds, they can progress from being "hit" compounds in initial screens to "lead" compounds with a rational mechanism of action, ready for further optimization of their potency, selectivity, and pharmacokinetic properties.

In the broader field of chemical biology, this compound and its derivatives can serve as powerful tools to probe complex biological systems. By synthesizing focused libraries of these compounds, researchers can investigate the roles of specific proteins in disease pathways, validate new drug targets, and contribute to a deeper understanding of cellular signaling.

| Research Area | Application of this compound Derivatives |

|---|---|

| Oncology | Development of inhibitors for kinases and epigenetic targets like LSD1. nih.gov |

| Infectious Diseases | Design of novel antimicrobial agents targeting key bacterial enzymes like mPTPB. nih.gov |

| Neuroscience | Exploration as ligands for serotonin or other neurotransmitter receptors. |

| Chemical Biology | Use as a core scaffold for fluorescent probes and other molecular tools. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-1-benzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted phenolic precursors or functionalization of benzofuran scaffolds. For example:

- Route A: Methoxylation of 1-benzofuran-3-carboxylic acid derivatives using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Route B: Coupling of pre-functionalized benzofuran intermediates with methoxy groups via palladium-catalyzed cross-coupling reactions .

Critical Parameters:

| Parameter | Impact on Yield |

|---|---|

| Temperature | >80°C improves cyclization but risks decomposition |

| Catalyst (e.g., Pd(OAc)₂) | 0.5–1 mol% optimizes coupling efficiency |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance solubility |

Q. How can researchers validate the purity and structural identity of synthesized this compound?

Methodological Answer: Use a multi-technique approach:

- HPLC-UV/HRMS: Quantify purity (>95%) and confirm molecular mass (C₁₀H₈O₄, calculated [M+H]⁺ = 193.0495) .

- NMR (¹H/¹³C): Key signals: Methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm, and carboxylic acid proton at δ 12–13 ppm .

- Melting Point: Compare with literature values (e.g., mp 192–196°C for analogous benzofuran carboxylic acids) .

Q. What are the standard protocols for assessing stability under laboratory storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC .

- Recommended Storage: Desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from assay-specific variables. Design experiments to isolate mechanisms:

- Antioxidant Assays: Use DPPH/ABTS radical scavenging with EC₅₀ calculations; compare with reference compounds like ascorbic acid .

- Cytotoxicity: Screen against multiple cell lines (e.g., HEK293, HeLa) with controls for apoptosis vs. necrosis (flow cytometry) .

Example Data Conflict Resolution:

| Study | Observed Activity | Proposed Resolution |

|---|---|---|

| Study A (High antioxidant) | Used non-polar solvents | Repeat in aqueous buffer to mimic physiological conditions |

| Study B (Cytotoxic) | Tested at 100 μM | Re-evaluate dose-response (IC₅₀ vs. EC₅₀) |

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Formation: Prepare sodium or potassium salts of the carboxylic acid group (improves aqueous solubility 5–10×) .

- Co-solvent Systems: Use PEG-400 or cyclodextrin complexes (20–30% w/v) to enhance bioavailability .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life by 2–3× .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or HDACs). Validate with free energy perturbation (FEP) calculations .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity. For example:

| Derivative | Substituent | IC₅₀ (μM) |

|---|---|---|

| 7-OCH₃ | Electron-donating | 12.5 |

| 7-NO₂ | Electron-withdrawing | 48.7 |

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?

Methodological Answer:

- LC-MS/MS: Identify impurities at <0.1% levels (e.g., residual palladium from coupling reactions) .

- X-ray Diffraction (XRD): Confirm crystalline phase purity and detect polymorphic contaminants .

Controversies and Open Challenges

Q. Why do conflicting reports exist regarding the compound’s role in pro-inflammatory pathways?

Methodological Answer: Discrepancies may stem from:

Q. How can researchers address the lack of standardized protocols for ecotoxicity testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.